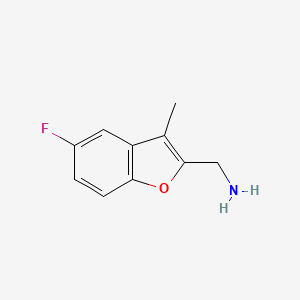

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKCOEWIKMELRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of Substituents: The fluorine atom and methyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles such as amines, thiols

Major Products

Oxidation: Corresponding oxides or quinones

Reduction: Alcohols or amines

Substitution: Substituted benzofuran derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 179.21 g/mol. Its structure features a benzofuran moiety substituted with a fluorine atom and an amine group, which contributes to its reactivity and biological activity.

Chemistry

In the field of organic synthesis, (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine serves as an important building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can react with electrophiles due to the presence of the amine group. |

| Coupling Reactions | Used in coupling reactions to form biaryl compounds. |

| Functionalization | The fluorine atom can be replaced or modified to enhance biological activity. |

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in Molecules investigated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. Results indicated that compounds similar to this compound displayed potent anticancer properties, leading to cell cycle arrest and apoptosis in various cancer types .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Table 2: Potential Therapeutic Applications

| Application | Mechanism of Action |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting specific enzymes or pathways. |

| Anticancer | Induces apoptosis through modulation of signaling pathways. |

Mechanism of Action

The mechanism of action of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . The benzofuran core provides a rigid scaffold that facilitates proper orientation and interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Polarity: The carboxylic acid group in the acetic acid derivative (C₁₂H₁₁FO₃S) increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility . Methoxy groups (e.g., C₁₂H₁₆ClNO₂) reduce reactivity compared to fluorine but may improve metabolic stability .

Bioactivity Implications: The primary amine in the target compound (C₁₀H₁₁ClFNO) facilitates salt formation and protonation under physiological conditions, which is critical for membrane permeability . Methylsulfanyl and sulfonyl groups (e.g., C₁₂H₁₁FO₃S, C₁₅H₁₁F₂O₃S) are associated with antimicrobial and antitumor activities due to their ability to disrupt enzyme function .

Biological Activity

The compound (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom at the 5-position and a methyl group at the 3-position of the benzofuran ring, contributing to its unique biological profile.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit various biological activities, including:

- Anticancer properties: Many benzofuran derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial effects: Compounds in this class have been studied for their ability to combat bacterial and fungal infections.

- Neuroprotective effects: Some studies suggest that certain benzofurans may protect against neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific molecular targets. The presence of the fluorine atom may enhance the compound's binding affinity to target proteins or enzymes, potentially leading to:

- Inhibition of key signaling pathways involved in cancer cell survival.

- Modulation of neurotransmitter systems in neuroprotection.

Anticancer Activity

A study evaluated various benzofuran derivatives for their anticancer properties. Notably, compounds with similar structures demonstrated significant inhibitory effects against cancer cell lines such as MiaPaCa-2 and BXPC-3. The IC50 values for some derivatives were reported in the low nanomolar range, indicating potent activity against these pancreatic cancer cells .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound 5 | <1 | MiaPaCa-2 |

| Compound 6 | <10 | BXPC-3 |

| Compound 11 | <5 | HupT3 |

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. A recent review highlighted that certain compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Neuroprotective Effects

Research into neuroprotective effects has identified that some benzofurans can inhibit neuroinflammation and oxidative stress markers in neuronal cell models. This suggests a possible therapeutic role for this compound in treating neurodegenerative diseases .

Q & A

Q. Optimization strategies :

- Use anhydrous conditions and catalysts like Pd/C for reductive steps to minimize side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to enhance regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (3-methyl group), δ 4.1–4.3 ppm (methanamine CH₂), and aromatic signals split due to fluorine coupling .

- ¹³C NMR : Fluorine-induced splitting in carbons adjacent to the fluorine atom (e.g., C-5 at ~160 ppm) .

- FTIR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and ~1250 cm⁻¹ (C-F) .

- Mass spectrometry : Molecular ion [M+H]⁺ confirms molecular weight; fragmentation patterns validate the benzofuran scaffold .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated benzofuran-methanamine derivatives?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) :

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the benzofuran ring or methanamine group .

Example : In related compounds, SC-XRD revealed fluorine’s electron-withdrawing effect on benzofuran ring planarity, impacting π-π stacking interactions .

Advanced: What strategies address contradictory biological activity data in benzofuran-methanamine derivatives?

Answer:

- Structure-activity relationship (SAR) studies :

- Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s role in target binding .

- Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors .

- Assay standardization :

- Control solvent polarity (e.g., DMSO concentration) to minimize false negatives in cell-based assays .

- Validate results across multiple cell lines or in vivo models to rule out tissue-specific effects .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- Density functional theory (DFT) :

- Calculate Fukui indices to identify nucleophilic (amine group) and electrophilic (fluorinated aromatic ring) sites .

- Simulate transition states for reactions like amide coupling or oxidation to prioritize synthetic pathways .

- Molecular dynamics (MD) :

- Model solvation effects to predict stability in aqueous vs. organic media .

Case study : DFT studies on similar methanamine derivatives revealed that fluorine enhances electrophilicity at C-3, facilitating cross-coupling reactions .

Advanced: What challenges arise in determining the stereochemistry of this compound, and how are they mitigated?

Answer:

- Challenges :

- Fluorine’s strong electronegativity distorts electron density, complicating NMR-based stereochemical analysis .

- Dynamic rotation of the methanamine group obscures NOE correlations .

- Solutions :

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage conditions :

- Protect from light to prevent photodegradation of the benzofuran ring .

- Store under inert gas (argon) at –20°C to avoid amine oxidation .

- Stability assays :

- Monitor purity via HPLC every 6 months; degradation products often include oxidized benzofuran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.